9,10-Diethylanthracene
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Overview
Description
9,10-Diethylanthracene is an organic compound that belongs to the anthracene family. It is characterized by the presence of two ethyl groups attached to the 9th and 10th positions of the anthracene ring. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diethylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar alkylation processes but optimized for larger yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9,10-Diethylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Fuming nitric acid in dichloromethane at low temperatures is used for nitration.
Major Products
Oxidation: 9,10-Anthraquinone derivatives.
Reduction: 9,10-Dihydroanthracene derivatives.
Substitution: 9-Nitro-10-hydroxy-9,10-diethyl-9,10-dihydroanthracene.
Scientific Research Applications
9,10-Diethylanthracene has several applications in scientific research:
Chemistry: Used as a photophysical probe due to its fluorescence properties.
Biology: Investigated for its potential use in bioimaging.
Medicine: Studied for its antioxidant properties.
Mechanism of Action
The mechanism of action of 9,10-Diethylanthracene involves its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including photodynamic therapy and fluorescence microscopy. The molecular targets and pathways involved are primarily related to its ability to generate reactive oxygen species under light exposure .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dimethylanthracene
- 9,10-Diphenylanthracene
- 9,10-Dithienylanthracene
Uniqueness
Compared to its analogs, 9,10-Diethylanthracene exhibits unique photophysical properties, such as higher fluorescence quantum yield and stability. These characteristics make it particularly suitable for applications requiring high-efficiency light emission and stability under various conditions .
Properties
CAS No. |
1624-32-4 |
---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
9,10-diethylanthracene |
InChI |
InChI=1S/C18H18/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h5-12H,3-4H2,1-2H3 |
InChI Key |
NZVLXSFYCZSHRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CC |
Origin of Product |
United States |
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